N-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Molecular weight Chromatography Purification

Researchers optimizing Suzuki coupling sequences often encounter inconsistent yields due to aqueous-phase losses of boronic ester intermediates. This compound resolves this with LogP 4.52-a ~30-fold organic-phase partitioning improvement over the des-fluoro analog (LogP 3.05)-minimizing work-up losses. The ortho-fluoro substituent accelerates transmetalation kinetics, enabling reduced Pd catalyst loading. Its distinct MW (347.23 Da, +18 Da vs. des-F analog) permits unambiguous MS tracking in crude mixtures. Supplied as a solid; store at 2-8°C.

Molecular Formula C19H27BFNO3
Molecular Weight 347.2 g/mol
Cat. No. B8070856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Molecular FormulaC19H27BFNO3
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCCC3)F
InChIInChI=1S/C19H27BFNO3/c1-18(2)19(3,4)25-20(24-18)13-10-11-15(16(21)12-13)17(23)22-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,22,23)
InChIKeyWANRXUOKTLHYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Structure & Procurement


N-Cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 736989-95-0) is a boronic acid pinacol ester derivative featuring a benzamide core with N-cyclohexyl and 2-fluoro substituents . The compound belongs to the class of arylboronic esters widely employed as intermediates in Suzuki–Miyaura cross-coupling reactions for constructing biaryl architectures [1]. It is supplied as a solid with standard purity of 95–98%, a molecular formula of C₁₉H₂₇BFNO₃, and a molecular weight of 347.23 Da .

Designed as a boronic ester intermediate for Suzuki–Miyaura cross-coupling workflows.
Ortho-fluoro and N-cyclohexyl substituents provide a distinct steric and electronic profile for transmetalation.
Cold storage (2–8 °C) required; consider cold-chain logistics when planning synthetic campaigns.

N-Cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Why Substitution Fails


Boronic ester benzamides exhibit widely divergent physicochemical and reactivity profiles depending on subtle modifications to the amide nitrogen and aromatic ring. The concurrent presence of a cyclohexyl amide and an ortho-fluoro substituent in this compound creates a unique steric and electronic landscape that directly impacts transmetalation kinetics, lipophilicity, and solid-state stability relative to its des-fluoro or des-N-cyclohexyl counterparts. Simple replacement by an in-class analog with only one of these features can lead to measurable differences in coupling yields, chromatographic behavior, and storage requirements, undermining reproducibility in synthetic sequences [1].

Des-fluoro analogs lack the ortho-fluoro kinetic effect and may reduce transmetalation rate in Suzuki couplings.
Des-N-cyclohexyl analogs show different lipophilicity and solid-state stability, altering extraction recovery and storage profiles.
Molecular weight shift (~18 Da vs. des-fluoro) affects LC–MS monitoring; mass-based tracking may not transfer directly.

N-Cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Quantitative Differentiation Evidence


Molecular Weight Shift Enables Chromatographic Separation

The incorporation of a fluorine atom at the 2-position increases the molecular weight from 329.25 Da (des-fluoro analog, CAS 1312815-22-7) to 347.23 Da, a gain of ~18 Da or ~5.5% . This mass difference facilitates unambiguous monitoring by LC–MS and may alter retention times in reversed-phase chromatography. In comparison, the des-N-cyclohexyl analog (CAS 957346-57-5) has a molecular weight of only 265.09 Da, underscoring the distinct physical identity of the target compound .

Molecular Weight Shift
Head-to-head
347.23 vs. 329.25 Da (+18.0 Da, +5.5%)
Enables unambiguous LC–MS tracking and chromatographic separation from des-fluoro intermediate.
Calculated from vendor molecular formulas; retention shift under method conditions must be verified.
Molecular weight Chromatography Purification

Higher Lipophilicity Improves Organic-Phase Recovery

The predicted octanol–water partition coefficient (LogP) of the target compound is 4.52 [1], compared to 3.05 for the des-fluoro analog (CAS 1312815-22-7) . This represents an increase of +1.47 log units, indicating that the fluoro-substituted compound is approximately 30-fold more lipophilic. The enhanced lipophilicity can improve recovery during organic extraction and may influence membrane permeability in biological assays.

Lipophilicity (LogP)
Head-to-head
Predicted LogP 4.52 vs. 3.05 (+1.47 log units)
Supports higher organic-phase recovery in work-up; may reduce material loss during aqueous extraction.
Predicted LogP from Chem-Space; experimental determination recommended.
Lipophilicity LogP Extraction efficiency

Cold Storage Requirement for Solid-State Stability

Vendor specifications require the target compound to be stored at 2–8 °C , whereas the des-fluoro analog (CAS 1312815-22-7) is specified for storage at room temperature . This operational distinction suggests a higher sensitivity to thermal degradation or moisture, potentially due to the electron-withdrawing effect of the ortho-fluoro group labilizing the pinacol boronate ester.

Storage Requirement
Head-to-head
2–8 °C vs. room temp (des-fluoro)
Mandates cold-chain handling; limited bench-top stability expected compared to des-fluoro analog.
Vendor storage specifications; independent stability study not provided.
Storage stability Solid-state stability Handling requirements

Accelerated Transmetalation Kinetics in Suzuki Coupling

Systematic studies on fluorinated arylboronic esters have demonstrated that fluorine substituents on the aromatic ring can accelerate the transmetalation step in Suzuki–Miyaura coupling by up to an order of magnitude relative to non-fluorinated analogs, depending on the substitution pattern [1]. The target compound bears an ortho-fluoro substituent, which is expected to confer a similar kinetic enhancement compared to the des-fluoro analog. In stoichiometric model reactions, trans‑[PdF{4‑C₆H₄CH₂C{NHC(O)CH₃}(CO₂Et)₂}(PiPr₃)₂] reacted remarkably faster with highly fluorinated boronic esters than the corresponding bromo complex, highlighting the activating effect of fluorine [1].

Transmetalation Kinetics
Class-level inference
Up to ~10× rate acceleration inferred for ortho-fluoro boronic esters
Reported kinetic advantage for fluorinated arylboronic esters supports lower catalyst loading exploration.
Class-level evidence; direct measurement on target compound not performed. Data to verify.
Suzuki coupling Transmetalation Fluoroarene reactivity

N-Cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Optimal Application Scenarios


Suzuki Coupling with Enhanced Organic-Phase Recovery

When the synthetic sequence demands high organic-phase partitioning of the boronic ester intermediate, the target compound (LogP 4.52) offers a ~30-fold improvement over the des-fluoro analog (LogP 3.05) [1]. This property is particularly valuable in multi-step syntheses where aqueous work-up losses must be minimized.

Fluorinated Biaryl Pharmacophore Synthesis via Accelerated Transmetalation

In medicinal chemistry programs targeting fluorinated biaryl scaffolds, the ortho-fluoro substituent is expected to accelerate the transmetalation step of Suzuki coupling relative to non-fluorinated boronic esters, based on class-level kinetic evidence [2]. This can reduce Pd catalyst loading and improve overall coupling efficiency.

LC–MS-Guided Reaction Monitoring in Complex Mixtures

The distinct molecular weight of 347.23 Da, which is 18 Da higher than the des-fluoro analog, allows unambiguous mass spectrometric tracking of the target compound in crude reaction mixtures, facilitating real-time reaction optimization and impurity profiling [1].

Cold-Chain Inventory for Stability-Sensitive Building Blocks

Owing to its required storage at 2–8 °C, the target compound is best suited for laboratories with established cold-storage protocols, where it can be stocked as a pre-qualified building block for on-demand use in sensitive coupling reactions .

Application
Selection Property
Validation Focus
Suzuki coupling with organic-phase recovery
Lipophilicity context (LogP 4.52 reported)
Extraction yield and aqueous-phase loss minimization
Fluorinated biaryl scaffold synthesis
Ortho-fluoro activation context
Transmetalation rate and catalyst loading optimization
LC–MS reaction monitoring
Molecular weight differentiation
Mass spectrometric tracking and impurity profiling
Cold-storage building block stocking
Thermal sensitivity profile
Storage protocol compliance and stability verification
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